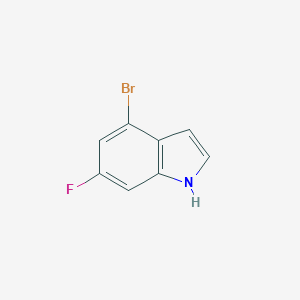

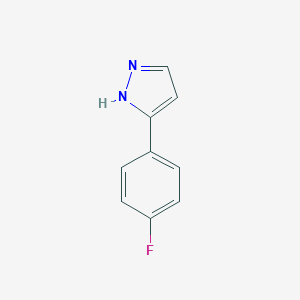

3-(4-Fluorophenyl)-1H-pyrazole

Overview

Description

The compound "3-(4-Fluorophenyl)-1H-pyrazole" and its derivatives have been the subject of various studies due to their potential applications in medicinal chemistry and material science. These compounds exhibit a range of biological activities and have been explored for their antimicrobial, antifungal, and anti-neoplastic properties. Additionally, their physical and chemical properties, such as molecular structure, vibrational frequencies, and charge transfer mechanisms, have been investigated to understand their reactivity and stability .

Synthesis Analysis

The synthesis of this compound derivatives often involves multi-step reactions, including the Gewald synthesis technique and the Vilsmeier-Haack reaction. These methods lead to the formation of Schiff bases and other derivatives with potential antimicrobial activity. For instance, novel Schiff bases have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes, which showed excellent antimicrobial activity in vitro . Additionally, halogenated derivatives have been synthesized to enhance antifungal effects, with some compounds showing promising results against pathogens like Candida albicans and Mycobacterium tuberculosis .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using experimental techniques like X-ray diffraction (XRD) and supported by computational methods such as density functional theory (DFT). The geometrical parameters obtained from these studies are in good agreement with experimental data, providing insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The reactivity of this compound derivatives is influenced by the presence of functional groups and substituents. For example, the carbonyl group and the fluorine atom attached to the phenyl ring play crucial roles in the binding and reactivity of the molecule. These sites are often associated with negative electrostatic potential, making them reactive towards electrophilic attack, while positive regions indicate possible sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by various spectroscopic techniques, including FT-IR and NMR. The vibrational frequencies and chemical shifts provide detailed information about the molecular structure. The frontier molecular orbital analysis, molecular electrostatic potential (MEP), and first hyperpolarizability calculations reveal the charge transfer within the molecule and its potential role in nonlinear optics. Molecular docking studies have also suggested that these compounds might exhibit inhibitory activity against various enzymes, indicating their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Crystal Structures

- Research on 3-(4-Fluorophenyl)-1H-pyrazole has explored its synthesis and crystal structures. Loh et al. (2013) synthesized four pyrazole compounds, including this compound, by condensing chalcones with hydrazine hydrate. The study characterized their structures through X-ray single crystal structure determination, providing insights into their molecular configurations (Loh et al., 2013).

Tautomeric Forms and Hydrogen Bonding

- Yamuna et al. (2014) discovered that this compound can exhibit two tautomeric forms in the same crystal due to N—H proton exchange. This study highlights the compound's unique molecular behavior and potential applications in material science (Yamuna et al., 2014).

Antimicrobial and Antibacterial Properties

- Desai et al. (2020) synthesized novel this compound derivatives and evaluated their in vitro antibacterial activity. This research underscores the compound's potential in developing new antibacterial agents (Desai et al., 2020).

Antitubercular Activity and 3D-QSAR Study

- Khunt et al. (2012) synthesized N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles and tested them for antitubercular activity. Their study also included a 3D-QSAR study to correlate chemical structures with biological activity, highlighting the compound's potential in antitubercular drug development (Khunt et al., 2012).

Synthesis of Isostructural Compounds

- Kariuki et al. (2021) synthesized isostructural compounds involving this compound, contributing to the understanding of molecular symmetry and structure in materials science (Kariuki et al., 2021).

Molecular Docking and Medicinal Applications

- Thangarasu et al. (2019) conducted molecular docking studies on novel pyrazole derivatives, including this compound, to assess their potential as anti-inflammatory and anti-cancer agents. This research contributes to drug discovery and pharmaceutical applications (Thangarasu et al., 2019).

Safety and Hazards

Future Directions

Fluorinated pyrazoles, such as “3-(4-Fluorophenyl)-1H-pyrazole”, have seen increasing popularity in various areas of science . Future research may focus on developing new synthetic approaches to these compounds, exploring their reaction mechanisms, and investigating their potential applications in medicinal chemistry, drug discovery, and other fields .

Mechanism of Action

Target of Action

3-(4-Fluorophenyl)-1H-pyrazole is a novel compound that has been studied for its potential therapeutic effects. The primary target of this compound is the FMN riboswitch , a novel drug target for the design of new antibiotics . This compound acts as a neutral ligand for the FMN riboswitch and has shown activity against Clostridium difficile infection in mice .

Mode of Action

The compound interacts with the FMN riboswitch through π–π stacking interactions . The presence of fluorine on the phenyl ring in this compound is important to enhance the binding affinity of the neutral ligands with the FMN riboswitch . This interaction triggers the function of the riboswitch, leading to downstream effects.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and adme properties

Result of Action

The binding of this compound to the FMN riboswitch leads to a change in the function of the riboswitch, which could potentially lead to the death of the bacteria . This makes it a promising candidate for the development of new antibiotics.

properties

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNBHIFTZEPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934963 | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154258-82-9 | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 3-(4-Fluorophenyl)-1H-pyrazole?

A1: this compound is characterized by a pyrazole ring directly linked to a 4-fluorophenyl group.

Q2: What are the known biological activities of this compound derivatives?

A2: Research indicates that derivatives of this compound exhibit promising antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) []. Notably, some derivatives demonstrate potent inhibition of LNCaP cell growth and downregulation of the androgen receptor target gene prostate-specific antigen (PSA) []. This suggests their potential as androgen receptor antagonists for prostate cancer treatment.

Q3: Can you elaborate on the structure-activity relationship (SAR) of this compound derivatives in relation to their biological activity?

A3: While the provided abstracts don't delve deep into specific SAR details, one study observed that introducing certain substituents to the core structure of this compound significantly impacts its antiproliferative activity and PSA downregulation capabilities []. This highlights the importance of structural modifications in modulating the biological activity of this compound class.

Q4: Have any this compound derivatives been identified in illegal products?

A4: Yes, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (AB-CHFUPYCA), a synthetic cannabinoid containing the this compound moiety, has been detected in illicit products []. This compound, identified as a "research chemical," raises concerns about its potential misuse and unknown health risks.

Q5: What are the metabolic pathways of this compound derivatives in humans?

A5: Research on the in vitro metabolism of a related compound, 3,5-AB-CHMFUPPYCA (a regioisomer of AB-CHFUPYCA), using human liver microsomes revealed that the primary metabolic pathway involves oxidation of the cyclohexylmethyl side chain []. This biotransformation results in monohydroxylated metabolites, which could serve as potential targets for urine analysis in drug monitoring [].

Q6: Are there any known issues with the stability of this compound derivatives?

A6: Studies show that 3,5-AB-CHMFUPPYCA can undergo thermal degradation under smoking conditions, leading to the cleavage of the amide bond and the formation of pyrolytic byproducts []. These byproducts, also detected during in vitro metabolism, could potentially complicate the interpretation of metabolic profiles, especially in hair analysis where metabolite detection often indicates drug use [].

Q7: How do the different tautomeric forms of this compound affect its crystal structure?

A7: Crystallographic analysis of this compound revealed the presence of two tautomeric forms within the same crystal structure []. This tautomerism arises from the exchange of the N—H proton between the two nitrogen atoms in the pyrazole ring. These tautomers, coexisting in a 1:1 ratio, form a complex network of hydrogen bonds within the crystal lattice [].

Q8: Are there any computational chemistry studies on this compound?

A8: While the provided abstracts do not directly mention computational studies on this compound itself, one study used computational methods to identify potential inhibitors of SpDHBP synthase, an enzyme crucial for riboflavin synthesis in drug-resistant Streptococcus pneumoniae []. This study highlights the use of computational chemistry in drug discovery targeting specific biological pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.